3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C16H20N4OS2 and its molecular weight is 348.48. The purity is usually 95%.
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Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the triazole or thiazole rings under specific conditions.
Substitution: Various substitution reactions can modify the isopentylthio group or other positions on the rings.
Common Reagents and Conditions Used:
Oxidation: Reagents such as m-CPBA or H2O2 under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH4 for selective reductions.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products Formed:
Oxidized sulfoxides and sulfones, reduced derivatives, and substituted analogs with varied functional groups.
Scientific Research Applications
Biology: It serves as a probe molecule for studying enzyme interactions and can act as a ligand in bioinorganic chemistry.
Medicine: Investigated for its potential antiviral, antifungal, and anticancer activities due to its structural resemblance to pharmacophores.
Industry: Utilized in the development of agrochemicals and as an intermediate in the production of dyes and pigments.
Mechanism of Action
The biological effects of 3-((5-(isopentylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one are linked to its interaction with specific molecular targets such as enzymes and receptors.
Molecular Targets: It may inhibit enzymes like kinases or interact with nucleic acids.
Pathways Involved: The compound can modulate signaling pathways relevant to cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
4-Methyl-5-isopentylthio-1,2,4-triazole: Similar triazole structure with distinct biological activities.
Benzo[d]thiazol-2(3H)-one derivatives: A broad class of compounds with varied substitutions on the thiazole ring, affecting their pharmacological properties.
Uniqueness:
The unique combination of triazole and thiazole rings in this compound enhances its stability and biological activity, distinguishing it from other simpler analogs.
Properties
IUPAC Name |
3-[[4-methyl-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS2/c1-11(2)8-9-22-15-18-17-14(19(15)3)10-20-12-6-4-5-7-13(12)23-16(20)21/h4-7,11H,8-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEELLOJTXDQZKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NN=C(N1C)CN2C3=CC=CC=C3SC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.